![molecular formula C16H12Br2N2O2S B2679050 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine CAS No. 861210-88-0](/img/structure/B2679050.png)
6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine: is a chemical compound with the molecular formula C₁₆H₁₂Br₂N₂O₂S. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The compound is characterized by its unique structure, which includes bromine atoms and a sulfonyl group attached to a quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine typically involves multi-step organic reactions. One common method includes the bromination of 2-quinolinamine followed by sulfonylation with 2-methylbenzenesulfonyl chloride. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
化学反応の分析
Types of Reactions: 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms .
科学的研究の応用
Chemistry: In chemistry, 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound has potential therapeutic applications due to its biological activity. It is being investigated for its role in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of dyes and polymers.
作用機序
The mechanism by which 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
類似化合物との比較
- 6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine
- 3,6-Dibromo-2-methylpyridine
Comparison: Compared to similar compounds, 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine is unique due to its specific substitution pattern on the quinoline ring. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
6,8-dibromo-3-(2-methylphenyl)sulfonylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2N2O2S/c1-9-4-2-3-5-13(9)23(21,22)14-7-10-6-11(17)8-12(18)15(10)20-16(14)19/h2-8H,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUXVTVPVRQEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=CC3=CC(=CC(=C3N=C2N)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
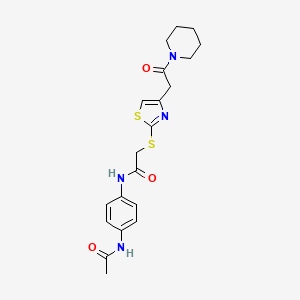
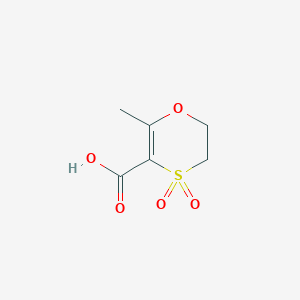
![N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2678973.png)
![5-Formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2678975.png)
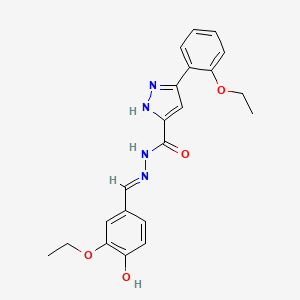
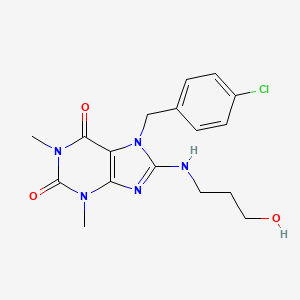
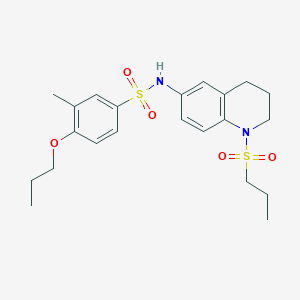
![Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate](/img/structure/B2678980.png)


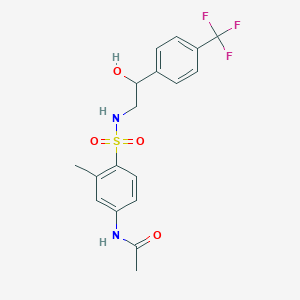
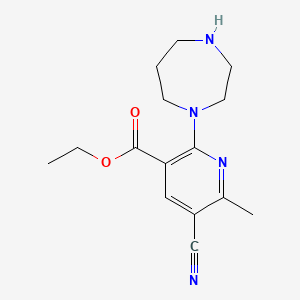
![6-ETHYL-5-METHOXY-1-METHYL-3-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B2678985.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2678987.png)
